molecular formula C6H9NO B12329483 1-(2-Propyn-1-yl)azetidin-3-ol

1-(2-Propyn-1-yl)azetidin-3-ol

Cat. No.: B12329483
M. Wt: 111.14 g/mol
InChI Key: WIWOVFZQFLOGAB-UHFFFAOYSA-N
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Description

1-(2-Propyn-1-yl)azetidin-3-ol is a chemical compound with the molecular formula C₆H₉NO and a molecular weight of 111.14 g/mol It is characterized by the presence of an azetidine ring substituted with a propynyl group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Propyn-1-yl)azetidin-3-ol typically involves the reaction of azetidine derivatives with propargyl bromide under basic conditions. One common method includes the use of sodium hydride as a base in an aprotic solvent such as dimethylformamide (DMF). The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

1-(2-Propyn-1-yl)azetidin-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(2-Propyn-1-yl)azetidin-3-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiproliferative effects.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Propyn-1-yl)azetidin-3-ol involves its interaction with specific molecular targets. For instance, it has been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. This compound interacts with the colchicine-binding site on tubulin, disrupting microtubule dynamics and exerting antiproliferative effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Prop-1-en-2-yl)azetidin-2-one
  • 3-Allylazetidin-2-one
  • 3-(Buta-1,3-dien-1-yl)azetidin-2-one

Uniqueness

1-(2-Propyn-1-yl)azetidin-3-ol is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a different set of functional groups that can be exploited for various synthetic and therapeutic applications .

Properties

Molecular Formula

C6H9NO

Molecular Weight

111.14 g/mol

IUPAC Name

1-prop-2-ynylazetidin-3-ol

InChI

InChI=1S/C6H9NO/c1-2-3-7-4-6(8)5-7/h1,6,8H,3-5H2

InChI Key

WIWOVFZQFLOGAB-UHFFFAOYSA-N

Canonical SMILES

C#CCN1CC(C1)O

Origin of Product

United States

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